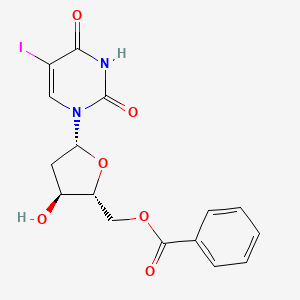
5'-O-Benzoyl-2'-deoxy-5-iodouridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-O-Benzoyl-2’-deoxy-5-iodouridine is a synthetic nucleoside analog It is structurally related to thymidine, a naturally occurring nucleoside This compound is characterized by the presence of a benzoyl group at the 5’-position and an iodine atom at the 5-position of the uridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-Benzoyl-2’-deoxy-5-iodouridine typically involves the following steps:
Protection of the hydroxyl groups: The hydroxyl groups of 2’-deoxyuridine are protected using benzoyl chloride in the presence of a base such as pyridine to form 5’-O-benzoyl-2’-deoxyuridine.
Iodination: The protected nucleoside is then subjected to iodination using iodine and a suitable oxidizing agent like iodic acid or hydrogen peroxide to introduce the iodine atom at the 5-position.
Industrial Production Methods
While specific industrial production methods for 5’-O-Benzoyl-2’-deoxy-5-iodouridine are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product.
化学反応の分析
Types of Reactions
5’-O-Benzoyl-2’-deoxy-5-iodouridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products formed are the corresponding substituted nucleosides, where the iodine atom is replaced by the nucleophile.
Oxidation and Reduction: The products depend on the specific oxidizing or reducing agents used and the reaction conditions.
科学的研究の応用
5’-O-Benzoyl-2’-deoxy-5-iodouridine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nucleoside analogs and as a reagent in various organic synthesis reactions.
Biology: The compound is used in studies involving DNA replication and repair mechanisms. It serves as a tool to investigate the incorporation of modified nucleosides into DNA.
Medicine: Research is ongoing to explore its potential as an antiviral agent, particularly against herpes simplex virus and other DNA viruses.
Industry: It is used in the development of diagnostic assays and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 5’-O-Benzoyl-2’-deoxy-5-iodouridine involves its incorporation into DNA in place of thymidine. This substitution can disrupt normal DNA replication and repair processes, leading to the inhibition of viral replication. The compound targets viral DNA polymerases and thymidylate phosphorylase, preventing the proper functioning of these enzymes and ultimately inhibiting viral DNA synthesis .
類似化合物との比較
Similar Compounds
5-Iodo-2’-deoxyuridine: A closely related compound with similar antiviral properties.
5-Bromo-2’-deoxyuridine: Another halogenated nucleoside analog used in research and clinical applications.
5-Fluoro-2’-deoxyuridine: Known for its use in cancer treatment due to its ability to inhibit thymidylate synthase.
Uniqueness
5’-O-Benzoyl-2’-deoxy-5-iodouridine is unique due to the presence of both a benzoyl group and an iodine atom, which confer distinct chemical and biological properties. The benzoyl group enhances the compound’s stability and lipophilicity, while the iodine atom allows for specific substitution reactions and potential radiolabeling applications.
特性
CAS番号 |
84043-31-2 |
|---|---|
分子式 |
C16H15IN2O6 |
分子量 |
458.20 g/mol |
IUPAC名 |
[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C16H15IN2O6/c17-10-7-19(16(23)18-14(10)21)13-6-11(20)12(25-13)8-24-15(22)9-4-2-1-3-5-9/h1-5,7,11-13,20H,6,8H2,(H,18,21,23)/t11-,12+,13+/m0/s1 |
InChIキー |
WRNHWZMNGHEQNG-YNEHKIRRSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)COC(=O)C3=CC=CC=C3)O |
正規SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)COC(=O)C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,6-Di-tert-butyl-4-[2-(methanesulfonyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14424729.png)
![(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium bromide](/img/structure/B14424736.png)
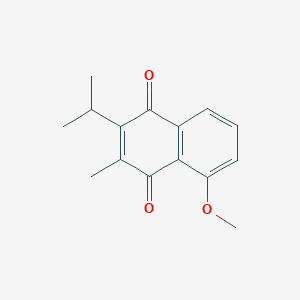
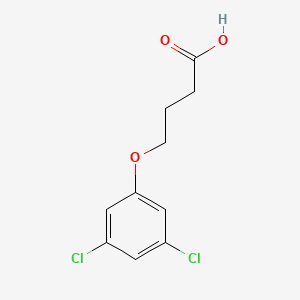
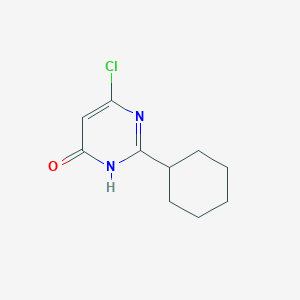
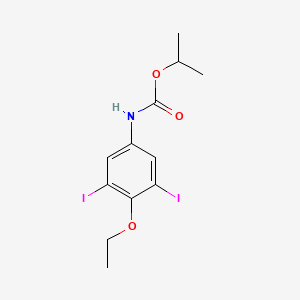
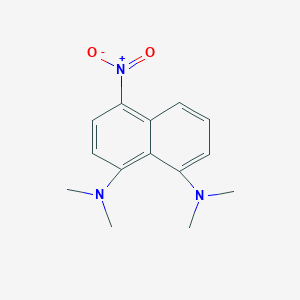


![1-[4-(Phenoxymethyl)phenyl]azetidin-2-one](/img/structure/B14424772.png)
![2-Cyano-3,3-bis[(phenylmethyl)thio]-2-propenamide](/img/structure/B14424774.png)

